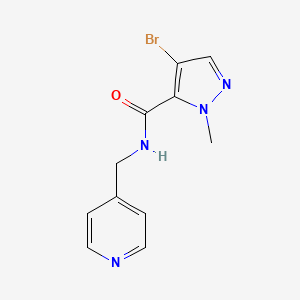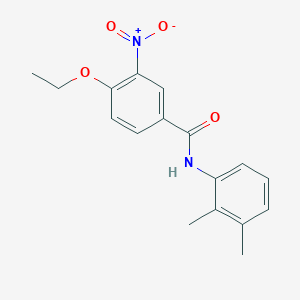
4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide, also known as BMS-345541, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been found to inhibit the activity of IκB kinase (IKK), a key enzyme involved in the NF-κB signaling pathway, which plays a crucial role in inflammation, immunity, and cancer.
Mechanism of Action
4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide works by inhibiting the activity of IKK, which is a key enzyme involved in the NF-κB signaling pathway. This pathway plays a crucial role in inflammation, immunity, and cancer. By inhibiting the activity of IKK, this compound prevents the activation of NF-κB, which in turn leads to the inhibition of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of IKK, leading to the inhibition of NF-κB signaling and the subsequent downregulation of pro-inflammatory cytokines and chemokines. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Advantages and Limitations for Lab Experiments
4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. Additionally, it has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, one limitation of this compound is that it may not be suitable for use in vivo due to its poor pharmacokinetic properties.
Future Directions
There are several future directions for research on 4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide. One potential area of research is the development of more potent and selective inhibitors of IKK that can be used in vivo. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and autoimmune disorders. Finally, the development of novel drug delivery systems may help to overcome the poor pharmacokinetic properties of this compound and improve its efficacy in vivo.
Synthesis Methods
The synthesis of 4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxamide with 4-pyridinylmethylamine in the presence of a base, followed by the addition of various reagents to form the final product. The synthesis of this compound has been optimized for high yield and purity, making it suitable for use in scientific research.
Scientific Research Applications
4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of IKK, which is a key enzyme involved in the NF-κB signaling pathway. This pathway plays a crucial role in inflammation, immunity, and cancer, making this compound a promising therapeutic agent.
properties
IUPAC Name |
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c1-16-10(9(12)7-15-16)11(17)14-6-8-2-4-13-5-3-8/h2-5,7H,6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHIVYIMNYKFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-4-methyl-5-[(2-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5708940.png)
![methyl 5-[(4-nitrophenoxy)methyl]-2-furoate](/img/structure/B5708946.png)
![ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5708957.png)



![3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5708999.png)

![1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5709010.png)
![3-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5709018.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5709028.png)

![N-(4-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5709036.png)
![5-hydroxy-2-[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B5709039.png)